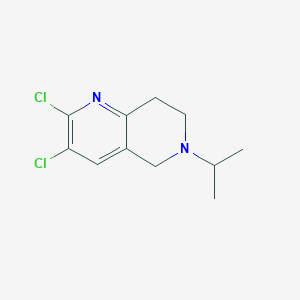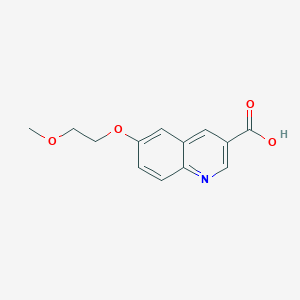![molecular formula C14H22O2Si B11865080 1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one CAS No. 60385-50-4](/img/structure/B11865080.png)
1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((Triethylsilyl)oxy)phenyl)ethanone is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the silylation of 2-hydroxyacetophenone using triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the silylating agent reacting with the hydroxyl group to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2-((Triethylsilyl)oxy)phenyl)ethanone may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic or ketonic derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenolic or ketonic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
1-(2-((Triethylsilyl)oxy)phenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It may be utilized in the study of enzyme-catalyzed reactions or as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications, including as inhibitors or activators of specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(2-((Triethylsilyl)oxy)phenyl)ethanone involves its interaction with various molecular targets. The triethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl ring and ethanone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
- 1-(2,4-Bis((trimethylsilyl)oxy)phenyl)ethanone
- 1-(2,6-Bis((trimethylsilyl)oxy)phenyl)ethanone
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
Uniqueness: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties compared to its trimethylsilyl analogs. The larger size and increased steric hindrance of the triethylsilyl group can influence the compound’s reactivity and selectivity in chemical reactions.
Properties
CAS No. |
60385-50-4 |
|---|---|
Molecular Formula |
C14H22O2Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
1-(2-triethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C14H22O2Si/c1-5-17(6-2,7-3)16-14-11-9-8-10-13(14)12(4)15/h8-11H,5-7H2,1-4H3 |
InChI Key |
SOWIRQPYMVFOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)

![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)
![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)




![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)





